L-Pentaguluronic acid
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Overview
Description
L-Pentaguluronic acid is a linear polysaccharide copolymer composed of five units of L-guluronic acid. This compound is known for its high purity and is primarily used in scientific research. It is a white to off-white solid with a molecular weight of 898.64 and a chemical formula of C30H42O31 .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Pentaguluronic acid can be synthesized through the enzymatic hydrolysis of alginate using alginate lyase. The enzyme breaks down the alginate into oligosaccharides, including this compound. The reaction conditions typically involve incubating the enzyme with alginate at a specific temperature and pH to optimize the yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale fermentation of microorganisms that produce alginate lyase. The enzyme is then purified and used to hydrolyze alginate in a controlled environment. The resulting product is further purified to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
L-Pentaguluronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
L-Pentaguluronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biomaterial.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: This compound is used in the production of biodegradable materials and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of L-Pentaguluronic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- L-Triguluronic acid
- L-Tetraguluronic acid
- L-Hexaguluronic acid
- L-Diguluronic acid
Uniqueness
L-Pentaguluronic acid is unique due to its specific structure and the number of L-guluronic acid units it contains. This structure gives it distinct properties and makes it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C30H42O31 |
---|---|
Molecular Weight |
898.6 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H42O31/c31-1-2(32)16(21(42)43)58-27(8(1)38)55-13-4(34)10(40)29(60-18(13)23(46)47)57-15-6(36)11(41)30(61-20(15)25(50)51)56-14-5(35)9(39)28(59-19(14)24(48)49)54-12-3(33)7(37)26(52)53-17(12)22(44)45/h1-20,26-41,52H,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t1-,2-,3+,4+,5+,6+,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,26+,27+,28+,29+,30+/m0/s1 |
InChI Key |
XTVQVZDWFHITEQ-DXZQHBMMSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@H]5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
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